(2-Amino-4,5-difluorophenyl)boronic acid
Overview
Description
(2-Amino-4,5-difluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of an amino group and two fluorine atoms on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2,4-difluoroaniline with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-boronic acids.
Reduction: Reduction reactions can be employed to reduce the boronic acid group to borane derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxo-boronic acids
Reduction: Borane derivatives
Substitution: Amino-substituted boronic acids and their derivatives
Mechanism of Action
Target of Action
(2-Amino-4,5-difluorophenyl)boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the organic groups involved in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . Following this, in the transmetalation step, the this compound transfers its organic group from boron to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable and readily prepared .
Result of Action
The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biaryl compounds, which have applications in various fields such as pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . Furthermore, the reaction should be carried out in a suitable solvent to ensure the solubility of the reagents . It’s also important to note that safety precautions should be taken when handling this compound, as it can be harmful if inhaled, or if it comes into contact with skin .
Biochemical Analysis
Biochemical Properties
(2-Amino-4,5-difluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boron-oxygen bonds, which are crucial for the stability and reactivity of the compound in biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with their active sites. These interactions often result in changes in enzyme conformation, leading to altered catalytic activity. Furthermore, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. The interactions between this compound and metabolic enzymes are crucial for understanding its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. The localization of this compound is critical for its function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes .
Scientific Research Applications
(2-Amino-4,5-difluorophenyl)boronic acid finds applications in:
Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It is utilized in the synthesis of materials and chemicals with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the amino and fluorine substituents.
2-Aminophenylboronic Acid: Lacks the fluorine substituents.
4,5-Difluorophenylboronic Acid: Lacks the amino group.
Uniqueness: (2-Amino-4,5-difluorophenyl)boronic acid is unique due to the presence of both amino and fluorine substituents on the phenyl ring, which significantly influences its reactivity and applications compared to its analogs.
Properties
IUPAC Name |
(2-amino-4,5-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,11-12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTCINIFZJCMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1N)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660501 | |
Record name | (2-Amino-4,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-14-7 | |
Record name | B-(2-Amino-4,5-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-4,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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